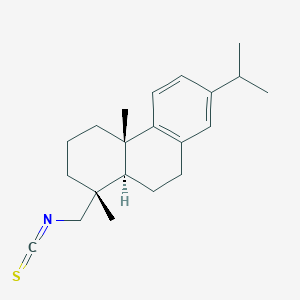

Isotiocianato de dehidroabietilo

Descripción general

Descripción

El compuesto 3’-azido-2’,3’-dideoxiuridina, comúnmente conocido como CS-87, es un análogo de nucleósido. Es estructuralmente similar a la 3’-azido-3’-desoxitimidina (AZT), un medicamento antirretroviral conocido que se usa para inhibir la replicación del virus de la inmunodeficiencia humana (VIH). CS-87 ha llamado la atención por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del VIH y otras infecciones virales .

Aplicaciones Científicas De Investigación

El 3’-azido-2’,3’-dideoxiuridina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de otros análogos de nucleósidos.

Biología: El compuesto se estudia por sus propiedades antivirales y su capacidad para inhibir la replicación viral.

Medicina: Se investiga su posible uso en terapia antirretroviral, particularmente en el tratamiento del VIH.

Industria: El compuesto se utiliza en el desarrollo de fármacos antivirales y como herramienta de investigación en biología molecular

Mecanismo De Acción

El 3’-azido-2’,3’-dideoxiuridina ejerce sus efectos inhibiendo la replicación del ADN viral. El compuesto se fosforila dentro de la célula a su forma trifosfato activa, que compite con los nucleótidos naturales para su incorporación al ADN viral. Una vez incorporado, termina la elongación de la cadena de ADN, inhibiendo eficazmente la replicación viral. El objetivo molecular principal es la enzima transcriptasa inversa viral .

Análisis Bioquímico

Biochemical Properties

Dehydroabietyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions involves cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . Dehydroabietyl isothiocyanate has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound interacts with proteins involved in antioxidant responses, such as glutathione S-transferase, enhancing the cellular defense mechanisms against oxidative stress .

Cellular Effects

Dehydroabietyl isothiocyanate exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by generating reactive oxygen species (ROS) and activating pro-apoptotic signaling pathways . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, dehydroabietyl isothiocyanate affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of dehydroabietyl isothiocyanate involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, through its isothiocyanate group. One notable interaction is with the enzyme glutathione S-transferase, where dehydroabietyl isothiocyanate forms a covalent bond with the enzyme’s active site, leading to its inhibition . Additionally, dehydroabietyl isothiocyanate can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of target genes involved in cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydroabietyl isothiocyanate have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that dehydroabietyl isothiocyanate can have sustained effects on cellular function, particularly in cancer cells, where prolonged exposure leads to increased apoptosis and inhibition of cell proliferation . In vitro studies have demonstrated that the compound’s effects are dose-dependent and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced cellular responses .

Dosage Effects in Animal Models

The effects of dehydroabietyl isothiocyanate vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, dehydroabietyl isothiocyanate can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes. These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Dehydroabietyl isothiocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . The compound undergoes biotransformation via the mercapturic acid pathway, where it is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This metabolic pathway plays a crucial role in the detoxification and elimination of dehydroabietyl isothiocyanate from the body, thereby influencing its overall bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of dehydroabietyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes via ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, dehydroabietyl isothiocyanate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Dehydroabietyl isothiocyanate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and stress responses . Additionally, dehydroabietyl isothiocyanate can be targeted to specific organelles, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of dehydroabietyl isothiocyanate, directing it to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3’-azido-2’,3’-dideoxiuridina normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con la uridina, un nucleósido natural.

Desoxigenación: Los grupos hidroxilo 2’ y 3’ de la uridina se desoxigenan selectivamente para formar 2’,3’-dideoxiuridina.

Métodos de producción industrial

La producción industrial de 3’-azido-2’,3’-dideoxiuridina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se procesan grandes cantidades de uridina mediante pasos de desoxigenación y azidación.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3’-azido-2’,3’-dideoxiuridina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo azido en un grupo amino.

Sustitución: El grupo azido se puede sustituir por otros grupos funcionales en condiciones adecuadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄).

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o la hidrogenación catalítica.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Productos principales formados

Oxidación: Derivados oxidados de 3’-azido-2’,3’-dideoxiuridina.

Reducción: 3’-amino-2’,3’-dideoxiuridina.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El 3’-azido-2’,3’-dideoxiuridina es similar a otros análogos de nucleósidos, como:

3’-azido-3’-desoxitimidina (AZT): Ambos compuestos inhiben la replicación del VIH, pero la AZT se utiliza y se estudia más ampliamente.

2’,3’-dideoxiciticina (ddC): Otro análogo de nucleósido con propiedades antivirales.

2’,3’-dideoxiinosina (ddI): Mecanismo de acción similar pero diferente base nitrogenada.

Unicidad

El 3’-azido-2’,3’-dideoxiuridina es único debido a su específica modificación azido en la posición 3’, lo que confiere propiedades químicas y biológicas distintas en comparación con otros análogos de nucleósidos .

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTYQDWLPBOJTD-PCCBWWKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921666 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-93-7 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)